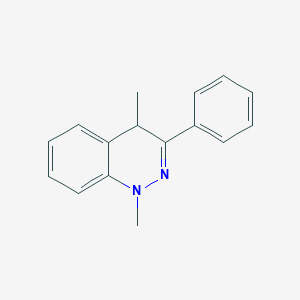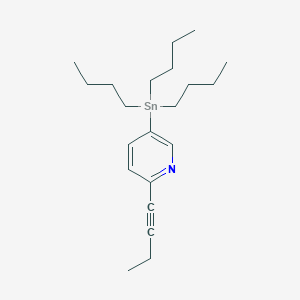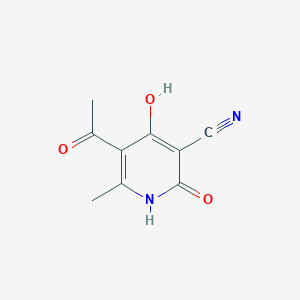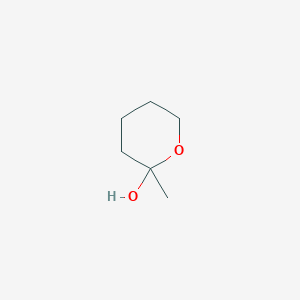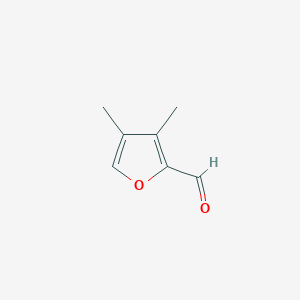
6-Fluoro-5-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-5-methylpyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2. This compound is of interest due to its unique chemical properties, which are influenced by the presence of both a fluorine atom and an amine group on the pyridine ring. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated analogues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-methylpyridin-2-amine typically involves the fluorination of 2-amino-6-methylpyridine. One common method is the diazotization of 2-amino-6-methylpyridine followed by fluorination using sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling hazardous reagents like HF. The use of catalytic systems, such as palladium-catalyzed cross-coupling reactions, is also common in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-5-methylpyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various nucleophiles.
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or other reduced products.
Applications De Recherche Scientifique
6-Fluoro-5-methylpyridin-2-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Fluoro-5-methylpyridin-2-amine is largely dependent on its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
6-Fluoro-5-methylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Propriétés
Formule moléculaire |
C6H7FN2 |
|---|---|
Poids moléculaire |
126.13 g/mol |
Nom IUPAC |
6-fluoro-5-methylpyridin-2-amine |
InChI |
InChI=1S/C6H7FN2/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3,(H2,8,9) |
Clé InChI |
BMAYQKSRDPSASH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C=C1)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


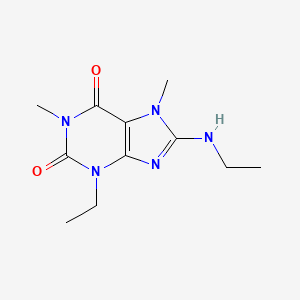
![1-[(4-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13991170.png)
![4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B13991175.png)

![2-chloro-4-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13991181.png)

